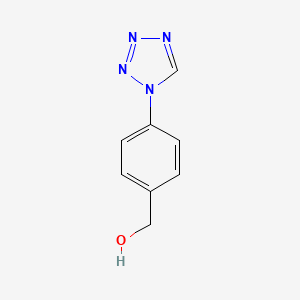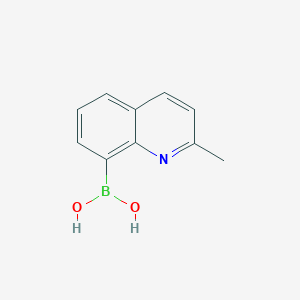
(2-methylquinolin-8-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylquinolin-8-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a methyl group at the 2-position and a boronic acid group at the 8-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-methylquinolin-8-yl)boronic acid typically involves the borylation of 2-methylquinoline. One common method is the iridium-catalyzed C-H borylation, where the quinoline substrate reacts with a boron reagent such as bis(pinacolato)diboron in the presence of an iridium catalyst and a base like potassium acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent production. The use of automated systems for reagent addition and product isolation is common in industrial settings to enhance efficiency and safety .
化学反応の分析
Types of Reactions: (2-Methylquinolin-8-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding quinoline-8-carboxylic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is quinoline-8-carboxylic acid.
Substitution: The products vary based on the substituents introduced.
科学的研究の応用
(2-Methylquinolin-8-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (2-methylquinolin-8-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
(8-Methylquinolin-2-yl)boronic acid: Similar structure but with the boronic acid group at the 2-position.
7-Fluoro-2-methylquinolin-8-yl)boronic acid: Similar structure with a fluorine substituent at the 7-position.
Uniqueness: (2-Methylquinolin-8-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its position of the boronic acid group at the 8-position of the quinoline ring allows for unique interactions and applications compared to its analogs .
特性
分子式 |
C10H10BNO2 |
|---|---|
分子量 |
187.00 g/mol |
IUPAC名 |
(2-methylquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-6,13-14H,1H3 |
InChIキー |
QEEOOJSEVOSIFO-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)C=CC(=N2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


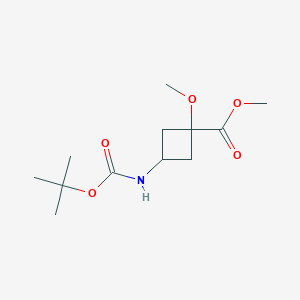
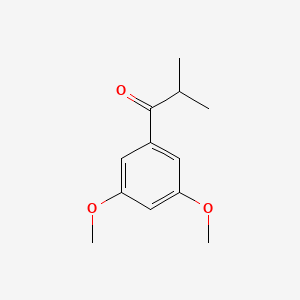

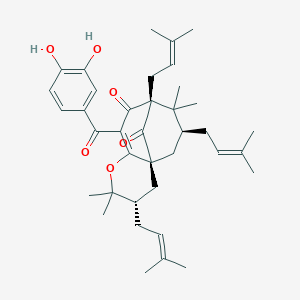
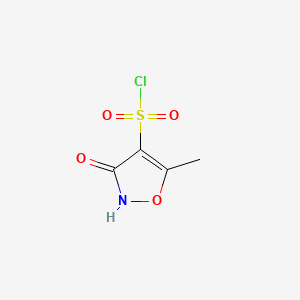

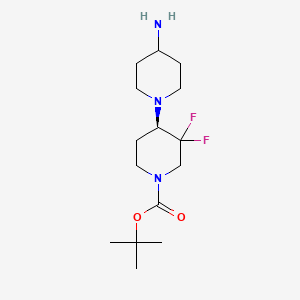
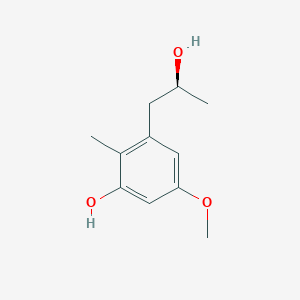
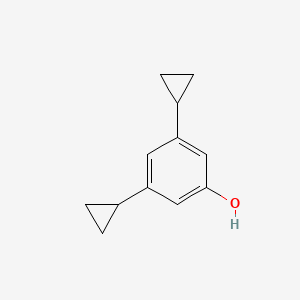
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)
